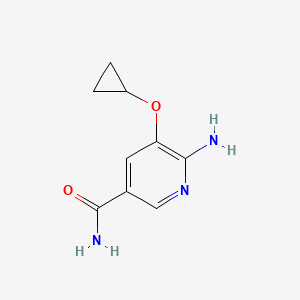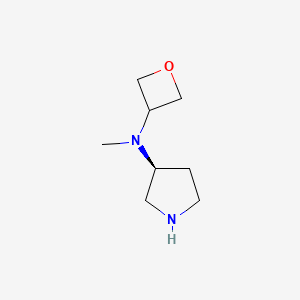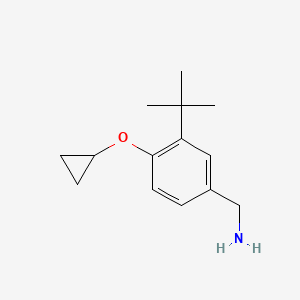
(3-Tert-butyl-4-cyclopropoxyphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Tert-butyl-4-cyclopropoxyphenyl)methanamine is an organic compound with the molecular formula C14H21NO It is a derivative of methanamine, featuring a tert-butyl group and a cyclopropoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Tert-butyl-4-cyclopropoxyphenyl)methanamine typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring is first functionalized with tert-butyl and cyclopropoxy groups. This can be achieved through Friedel-Crafts alkylation and etherification reactions.
Introduction of the Methanamine Group: The methanamine group is introduced via reductive amination. This involves the reaction of the functionalized phenyl ring with formaldehyde and ammonia or a primary amine under reducing conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purification of starting materials such as tert-butylbenzene, cyclopropanol, and methanamine.
Reaction Optimization: Optimization of reaction conditions, including temperature, pressure, and catalyst selection, to maximize yield and purity.
Purification and Isolation: Use of techniques such as distillation, crystallization, and chromatography to purify and isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Tert-butyl-4-cyclopropoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(3-Tert-butyl-4-cyclopropoxyphenyl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Tert-butyl-4-cyclopropoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(4-tert-Butoxyphenyl)methanamine: Similar structure with a tert-butoxy group instead of a cyclopropoxy group.
(3-tert-Butylphenyl)methanamine: Lacks the cyclopropoxy group, making it less sterically hindered.
(4-tert-Butyl-2-chlorophenyl)methanamine: Contains a chlorine atom, which alters its reactivity and properties.
Uniqueness
(3-Tert-butyl-4-cyclopropoxyphenyl)methanamine is unique due to the presence of both tert-butyl and cyclopropoxy groups on the phenyl ring
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
(3-tert-butyl-4-cyclopropyloxyphenyl)methanamine |
InChI |
InChI=1S/C14H21NO/c1-14(2,3)12-8-10(9-15)4-7-13(12)16-11-5-6-11/h4,7-8,11H,5-6,9,15H2,1-3H3 |
InChI Key |
WQXWVEDQFKZPLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)CN)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B14808608.png)
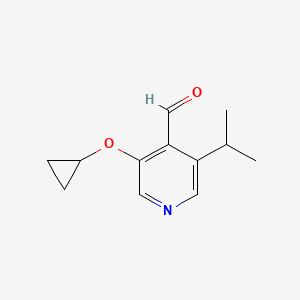
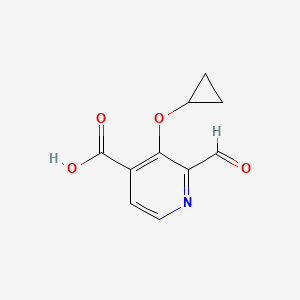


![Cyclohexyl (1-{[4-(2-methylpropoxy)phenyl]carbonyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B14808638.png)
![N'~1~,N'~4~-bis[(2,4-dichlorophenyl)carbonyl]benzene-1,4-dicarbohydrazide](/img/structure/B14808647.png)
![3-bromo-4-tert-butyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B14808655.png)
![1-(Furan-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14808669.png)

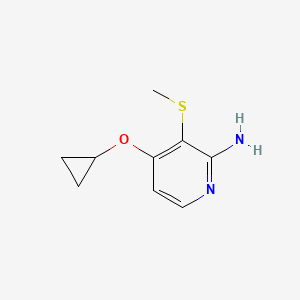
![N-{(E)-[4-(methylsulfanyl)phenyl]methylidene}pyridin-2-amine](/img/structure/B14808687.png)
